



# Application Notes and Protocols for m-Terphenyl-Based Gas Separation Membranes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of gas separation membranes utilizing polymers incorporating m-terphenyl moieties. The inclusion of bulky and rigid m-terphenyl units into polymer backbones, such as polyimides and polyamides, disrupts chain packing and enhances fractional free volume, leading to improved gas permeability.[1] These materials are promising candidates for various gas separation applications, including hydrogen purification and carbon capture.[1][2]

# Application Note: High-Performance Gas Separation Using Polyimides with m-Terphenyl Moieties

Aromatic polyimides containing m-terphenyl groups exhibit excellent thermal stability and high glass transition temperatures.[1] The incorporation of a bulky group, such as a tert-butyl group, on the central phenyl ring of the m-terphenyl moiety can improve the polymer's solubility, making it more processable for membrane fabrication.[1] These structural modifications lead to membranes with a favorable combination of gas permeability and selectivity, approaching the Robeson upper bound for certain gas pairs like H<sub>2</sub>/CH<sub>4</sub> and H<sub>2</sub>/N<sub>2</sub>.[2]

Mixed matrix membranes (MMMs) have also been successfully fabricated by incorporating porous polymer networks (PPNs) into a polymer matrix containing m-terphenyl units. This approach can further enhance gas permeability with only a minor decrease in selectivity.[1][2]



## **Experimental Protocols**

## I. Synthesis of a Polyimide Containing tert-Butyl-m-Terphenyl Moieties

This protocol describes the synthesis of a polyimide from 5'-tert-butyl-m-terphenyl-4,4"-dicarboxylic acid chloride (tBTpCl) and 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (APAF).

### Materials:

- 5'-tert-butyl-m-terphenyl-4,4"-dicarboxylic acid chloride (tBTpCl)
- 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (APAF)
- N,N-dimethylacetamide (DMAc)
- Chlorotrimethylsilane (TMSCI)
- · Anhydrous pyridine
- 4-dimethylaminopyridine (DMAP)
- Water
- Ethanol

### Procedure:

- In a three-necked flask equipped with a mechanical stirrer and under a nitrogen stream, dissolve the APAF diamine in DMAc.
- Cool the solution to 0°C.
- Add TMSCI and anhydrous pyridine to the solution to carry out the in situ silylation of the diamine. Stir for 10-15 minutes.[3]



- Add the tBTpCl diacid chloride to the flask, rinsing with a small amount of DMAc to ensure complete transfer.
- Add DMAP and additional DMAc to the reaction mixture.
- Stir the reaction at room temperature for 24 hours to complete the polymerization.
- Precipitate the resulting polymer by pouring the solution into a water/ethanol mixture.
- Wash the polymer fibers sequentially with water and a 1/1 (v/v) water/ethanol mixture.
- Collect the polymer by filtration and dry it in a vacuum oven at 100°C for 24 hours.[3]



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Polymer Synthesis Workflow Diagram

## **II. Membrane Fabrication via Solution Casting**

This protocol details the fabrication of a dense polymer membrane using the solution casting method.

### Materials:

- Synthesized polyimide powder
- N,N-dimethylacetamide (DMAc)
- Glass casting plate
- Casting knife or doctor blade



### Procedure:

- Prepare a 5-6% (w/v) polymer solution by dissolving the dried polyimide powder in DMAc.
  Stir until the polymer is completely dissolved.
- Filter the polymer solution to remove any impurities or undissolved particles.
- Place a clean, level glass plate inside a controlled environment (e.g., a glovebox or a dustfree chamber).
- Pour the polymer solution onto the glass plate.
- Cast the solution into a thin film of uniform thickness using a casting knife or doctor blade.
- Allow the solvent to evaporate slowly at room temperature for 24 hours.
- After initial evaporation, transfer the glass plate to a vacuum oven.
- Dry the membrane under vacuum at a temperature below the polymer's glass transition temperature for at least 48 hours to remove any residual solvent.
- Carefully peel the membrane from the glass substrate.



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Membrane Fabrication Workflow Diagram

# III. Gas Permeation Measurement (Constant Volume, Variable Pressure Method)

## Methodological & Application





This protocol outlines the procedure for measuring the gas permeability of the fabricated membrane using a constant volume, variable pressure apparatus.

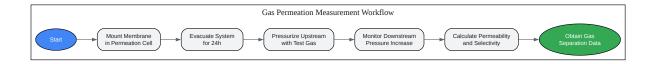
### Materials:

- Fabricated polymer membrane
- Gas permeation cell
- High-purity test gases (e.g., H<sub>2</sub>, N<sub>2</sub>, O<sub>2</sub>, CH<sub>4</sub>, CO<sub>2</sub>)
- Vacuum pump
- Pressure transducer
- Temperature controller

### Procedure:

- Cut a circular sample from the fabricated membrane and place it in the gas permeation cell, ensuring a proper seal.
- Evacuate the entire system, including the upstream and downstream volumes, using a vacuum pump for at least 24 hours to remove any adsorbed gases from the membrane.
- Pressurize the upstream side of the membrane with the test gas to the desired feed pressure (e.g., 3 bar).
- Keep the downstream volume evacuated and isolated.
- Monitor the pressure increase in the downstream volume over time using a pressure transducer. Record the pressure as a function of time.
- The gas permeability coefficient (P) can be calculated from the steady-state rate of pressure increase in the downstream volume. The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (α = P<sub>a</sub> / P<sub>e</sub>).





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Gas Permeation Measurement Workflow Diagram

## **Data Presentation**

The following tables summarize the gas separation performance of a hydroxypolyamide (HPA) derived from APAF and tBTpCl, and its thermally rearranged (TR-HPA) counterpart, as well as mixed matrix membranes (MMMs) containing 20% PPN-2 filler. All permeability measurements were conducted at 35°C and an upstream pressure of 3 bar.[1]

Table 1: Gas Permeability Data

Membrane	P(H₂) (Barrer)	P(N₂) (Barrer)	P(O₂) (Barrer)	P(CH₄) (Barrer)	P(CO <sub>2</sub> ) (Barrer)
HPA	31.8	0.47	1.83	0.38	6.8
HPA + 20% PPN-2	127	4.8	8.8	3.5	42.6
TR-HPA	159	8.0	22.0	2.7	88.0
TR-HPA + 20% PPN-2	398	20.0	54.0	7.5	224

1 Barrer =  $10^{-10}$  cm<sup>3</sup>(STP)·cm / (cm<sup>2</sup>·s·cmHg)

Table 2: Ideal Gas Selectivity Data



Membrane	α(H <sub>2</sub> /N <sub>2</sub> )	α(H <sub>2</sub> /CH <sub>4</sub> )	α(O <sub>2</sub> /N <sub>2</sub> )	α(CO <sub>2</sub> /CH <sub>4</sub> )
HPA	67.7	83.7	3.9	17.9
HPA + 20% PPN-2	26.5	36.3	1.8	12.2
TR-HPA	19.9	58.9	2.8	32.6
TR-HPA + 20% PPN-2	19.9	53.1	2.7	29.9

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## References

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